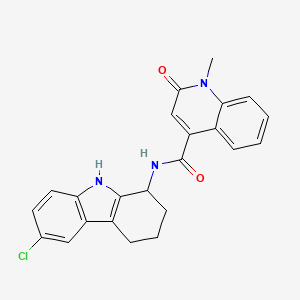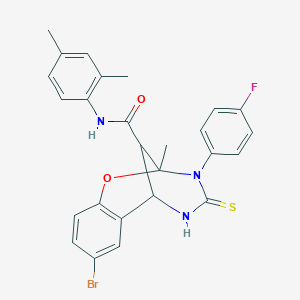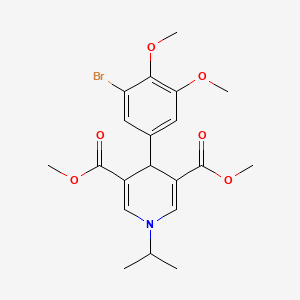![molecular formula C32H28N2O3 B11221673 4-[3-(4'-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11221673.png)
4-[3-(4'-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4’-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a biphenyl group, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4’-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of 4’-pentylbiphenyl through a Friedel-Crafts alkylation reaction. Biphenyl is reacted with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxadiazole Ring Formation: The biphenyl intermediate is then subjected to a cyclization reaction with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride.
Benzoate Ester Formation: Finally, the oxadiazole derivative is esterified with benzoic acid or its derivatives under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4’-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[3-(4’-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate has a wide range of applications in scientific research:
Material Science: Used in the development of liquid crystal displays (LCDs) due to its liquid crystalline properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs with antimicrobial and anticancer activities.
Biological Research: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Mechanism of Action
The mechanism of action of 4-[3-(4’-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is largely dependent on its application:
Liquid Crystals: The compound exhibits liquid crystalline behavior due to the presence of the biphenyl and oxadiazole moieties, which promote molecular alignment and anisotropy.
Fluorescent Probes: The oxadiazole ring can act as a fluorophore, emitting light upon excitation and allowing for the visualization of biological processes.
Pharmacological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A commonly used nematic liquid crystal with similar structural features but lacking the oxadiazole and benzoate groups.
4’-Cyano-4-biphenylyl 4’-pentyl-4-biphenylcarboxylate: Another liquid crystal compound with a similar biphenyl core but different functional groups.
Uniqueness
4-[3-(4’-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific optical and electronic characteristics.
Properties
Molecular Formula |
C32H28N2O3 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[4-[3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl] benzoate |
InChI |
InChI=1S/C32H28N2O3/c1-2-3-5-8-23-11-13-24(14-12-23)25-15-17-26(18-16-25)30-33-31(37-34-30)27-19-21-29(22-20-27)36-32(35)28-9-6-4-7-10-28/h4,6-7,9-22H,2-3,5,8H2,1H3 |
InChI Key |
UUMDOLSNWVPAMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-methylpropanamide](/img/structure/B11221591.png)


![isopropyl 4-{[2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate](/img/structure/B11221612.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B11221615.png)
![N-(5-chloro-2-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11221619.png)

![1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221628.png)

![N-(3-methoxypropyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11221636.png)
![N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11221642.png)
![N-(4-acetylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11221654.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide](/img/structure/B11221658.png)
